![molecular formula C14H22N4O2 B2530635 N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide CAS No. 1797957-99-3](/img/structure/B2530635.png)
N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide
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Description
The compound N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a nitrogenous organic molecule that is likely to possess a complex structure involving a piperidine ring and a pyridazine moiety. While the specific compound is not directly mentioned in the provided papers, similar compounds with tert-butyl and piperidine functionalities have been synthesized and studied, indicating the relevance of this class of compounds in chemical research.
Synthesis Analysis
The synthesis of related nitrogenous compounds, such as 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid, involves multiple steps confirmed by spectroscopic methods like FT-IR, NMR, and MS . Another related compound, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was synthesized using a low-cost amination process with CuI, ethylene glycol, and potassium phosphate as the catalyst, ligand, and base, respectively . These methods suggest possible pathways for the synthesis of this compound, which may involve similar reagents and catalysts.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction and compared with DFT calculations . For instance, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed details about the conformation of the piperazine ring and the dihedral angles between connected rings . These analyses provide insights into the potential molecular structure of this compound, which may also exhibit specific conformational features and inter-ring angles.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in various contexts. For example, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involves amination, which is a key reaction in forming the amide bond . Additionally, the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through nitrile anion cyclization demonstrates the potential for complex cyclization reactions in the synthesis of related compounds . These reactions could be relevant to the synthesis and further functionalization of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been elucidated through various studies. DFT calculations, molecular electrostatic potential, and frontier molecular orbitals analysis have been used to reveal physicochemical properties . The crystal packing and hydrogen bonding patterns in the crystal structure of related compounds provide information on intermolecular interactions that could influence the physical properties of this compound . These studies suggest that similar analytical techniques could be applied to determine the properties of the compound .
Scientific Research Applications
Synthesis and Chemical Properties
The study of N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide and its analogs primarily involves the synthesis and exploration of their chemical properties. For instance, compounds structurally related to this compound have been synthesized to investigate their analgesic activities and pharmacological profiles, highlighting the ongoing efforts to develop more effective and tolerable pharmaceutical agents (Cunbin Nie et al., 2020). Similarly, studies on the reductive cleavage of aromatic carboxamides, including those related to tert-butyl acylcarbamates, reveal the potential for synthetic applications in organic chemistry (U. Ragnarsson et al., 2001).
Applications in Material Science
Research has also extended into the synthesis and properties of ortho-linked polyamides derived from bis(ether-carboxylic acid) or bis(ether amine), showcasing the versatility of this compound analogs in the development of new polymeric materials with enhanced solubility and thermal stability (S. Hsiao et al., 2000).
Pharmacological Studies
Further investigations into the biological evaluation of related compounds have been conducted to understand their potential as therapeutic agents. Studies include the characterization and X-ray diffraction analysis of derivatives, with a focus on their antibacterial and antifungal activities, demonstrating the medicinal chemistry applications of these compounds (B. Kulkarni et al., 2016). Another study focused on the synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, underlining the ongoing research into the development of new pharmacologically active compounds (C. Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
N-tert-butyl-4-pyridazin-3-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)16-13(19)18-9-6-11(7-10-18)20-12-5-4-8-15-17-12/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKVASYECUZNBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)OC2=NN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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